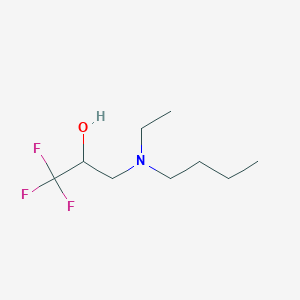![molecular formula C10H17NO B13320177 6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
6-Azaspiro[4.6]undecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[4.6]undecan-7-one is a spirocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[4.6]undecan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azaspiro[4.6]undecan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[4.6]undecan-7-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Azaspiro[4.6]undecan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
6-Azaspiro[4.6]undecan-7-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.6]undecan-3-one: Similar in structure but with different substitution patterns.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the spirocyclic framework.
10-Oxa-6-azaspiro[4.6]undecan-7-one: Incorporates an oxygen atom into the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
6-azaspiro[4.6]undecan-7-one |
InChI |
InChI=1S/C10H17NO/c12-9-5-1-2-6-10(11-9)7-3-4-8-10/h1-8H2,(H,11,12) |
InChI-Schlüssel |
ZAIJXDPKYTUREW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCC2)NC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


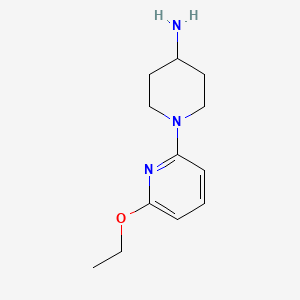
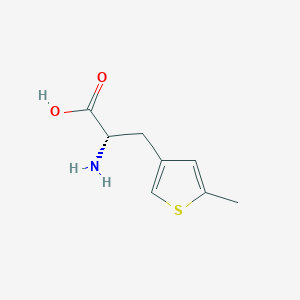

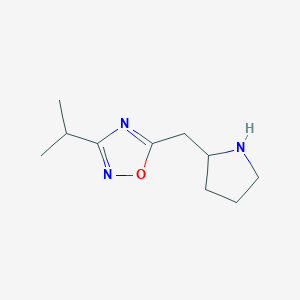
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)

![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
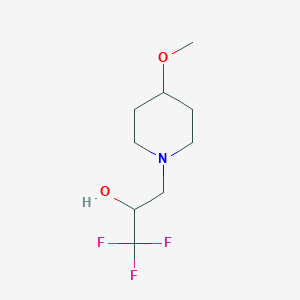

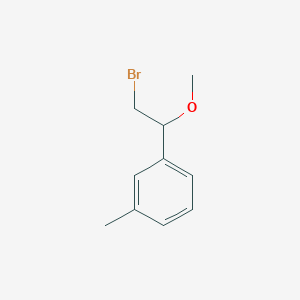


![2-(Tert-butoxycarbonyl)-8-(methoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13320164.png)
